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molecular formula C6H11Cl2N B8501234 1-(Chloromethylidene)piperidin-1-ium chloride CAS No. 59611-74-4

1-(Chloromethylidene)piperidin-1-ium chloride

Cat. No. B8501234
M. Wt: 168.06 g/mol
InChI Key: QDFYVTOORDKWQY-UHFFFAOYSA-M
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Patent
US04568741

Procedure details

Under dry nitrogen a solution of N-formyl piperidine (170 gm, 1.50 mol) in anhydrous diethyl ether (1.5 L), stirring rapidly at 5° C., is treated with gaseous phosgene (142 gm, 1.44 mol) over the course of 1.5 hours. Ice bath cooling is applied to maintain a temperature of less than 12° C. The resulting while solid is filtered off under dry nitrogen, in vacuum, to give 94.4% (228 gm, 1.36 mol) of N-(chloromethylene)-piperidinium chloride.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)=O.[C:9]([Cl:12])([Cl:11])=O>C(OCC)C>[Cl-:11].[Cl:12][CH:9]=[N+:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |f:3.4|

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
C(=O)N1CCCCC1
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
142 g
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Ice bath cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of less than 12° C
FILTRATION
Type
FILTRATION
Details
The resulting while solid is filtered off under dry nitrogen, in vacuum

Outcomes

Product
Name
Type
product
Smiles
[Cl-].ClC=[N+]1CCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.36 mol
AMOUNT: MASS 228 g
YIELD: PERCENTYIELD 94.4%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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